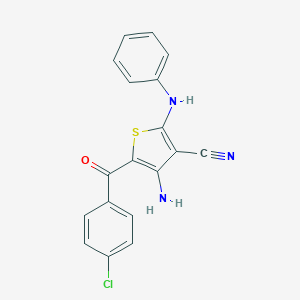![molecular formula C23H16N2O2S3 B433379 2-(4-METHOXYBENZOYL)-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE CAS No. 309926-40-7](/img/structure/B433379.png)
2-(4-METHOXYBENZOYL)-4,6-BIS(THIOPHEN-2-YL)THIENO[2,3-B]PYRIDIN-3-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone is a complex organic compound with a unique structure that includes thieno[2,3-b]pyridine and methanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone is studied for its potential biological activities. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound can be used in the development of new materials and products. Its unique chemical properties make it suitable for various applications, including the production of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone
- 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone
Uniqueness
Compared to similar compounds, 3-Amino-4,6-di(2-thienyl)thieno[2,3-b]pyridin-2-ylmethanone stands out due to its methoxyphenyl group, which may impart unique chemical and biological properties. This uniqueness can be leveraged in various applications, making it a compound of significant interest .
Properties
CAS No. |
309926-40-7 |
|---|---|
Molecular Formula |
C23H16N2O2S3 |
Molecular Weight |
448.6g/mol |
IUPAC Name |
(3-amino-4,6-dithiophen-2-ylthieno[2,3-b]pyridin-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C23H16N2O2S3/c1-27-14-8-6-13(7-9-14)21(26)22-20(24)19-15(17-4-2-10-28-17)12-16(25-23(19)30-22)18-5-3-11-29-18/h2-12H,24H2,1H3 |
InChI Key |
OGPOXTCGWWSIOM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CS4)C5=CC=CS5)N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=CS4)C5=CC=CS5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2'-amino-1-(2-methoxy-2-oxoethyl)-6'-methyl-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433297.png)
![ethyl 2-amino-1'-methyl-2',5-dioxospiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carboxylate](/img/structure/B433300.png)
![5-O'-tert-butyl 3-O'-ethyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433301.png)
![Methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433302.png)
![Methyl 2-(2-amino-3-cyano-7,7-dimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-1'-yl)acetate](/img/structure/B433303.png)
![methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433304.png)
![3-O'-ethyl 5-O'-methyl 2'-amino-6'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433305.png)
![Methyl 2-amino-1'-methyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B433306.png)
![Methyl 6'-amino-5'-cyano-1-(2-methoxy-2-oxoethyl)-2'-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433308.png)
![Methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B433309.png)
![Prop-2-enyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433310.png)
![5'-ethyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433314.png)
![Dimethyl 2'-amino-1,6'-dimethyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B433317.png)

